molecular formula C8H13N3OS B8622998 2-Morpholin-4-ylmethyl-thiazol-5-ylamine

2-Morpholin-4-ylmethyl-thiazol-5-ylamine

Cat. No. B8622998
M. Wt: 199.28 g/mol
InChI Key: WXRTUDXQAJRAJL-UHFFFAOYSA-N
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Patent
US06559145B2

Procedure details

To a solution of 2-(4-morpholinylcarbonyl)-1,3-thiazol-5-amine (Preparation 26, 1.0 g) in THF (10 mL) under nitrogen at ambient temperature is added borane (1.0 M solution in THF, 9.39 mL). The bright yellow mixture is heated to reflux (85° C.) for 1 h. The mixture is cooled to ambient temperature, quenched with aq. NH4Cl, and extracted with EtOAc (3×75 mL). The organic layer is dried (MgSO4) and the solvent removed. The residue is purified by column chromatography (eluent 2% MeOH/CH2Cl2) to afford 329 mg (35%) of the title compound as a yellow oil. Physical characteristics: 1H NMR (CDCl3) δ 2.49, 3.61, 3.65, 6.84; MS (ESI+) m/z 200 (M+H)+.
Name
2-(4-morpholinylcarbonyl)-1,3-thiazol-5-amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.39 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[S:10][C:11]([NH2:14])=[CH:12][N:13]=2)=O)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.B>C1COCC1>[N:1]1([CH2:7][C:9]2[S:10][C:11]([NH2:14])=[CH:12][N:13]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-(4-morpholinylcarbonyl)-1,3-thiazol-5-amine
Quantity
1 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)C=1SC(=CN1)N
Name
Quantity
9.39 mL
Type
reactant
Smiles
B
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The bright yellow mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched with aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (eluent 2% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC=1SC(=CN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 329 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.